molecular formula C20H21ClN2O3 B2541883 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 950464-07-0

2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2541883
CAS RN: 950464-07-0
M. Wt: 372.85
InChI Key: LKRCFAPULROJTP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as CPTAQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTAQ belongs to the family of quinoline derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

  • A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This suggests potential applications of similar compounds in antiviral therapies (Ghosh et al., 2008).

Antimicrobial and Anticancer Activities

  • Synthesized derivatives of a similar compound exhibited significant antimicrobial activity and showed potential as anticancer agents in vitro. These findings highlight the possibility of using structurally related compounds in the development of new antimicrobial and anticancer drugs (Mehta et al., 2019).

Structural Studies and Applications

  • Studies on the structural aspects of amide-containing isoquinoline derivatives revealed insights into their formation of gels and crystalline salts with mineral acids. This research could inform the design of novel materials with specific physical properties (Karmakar et al., 2007).

Analgesic and Anti-inflammatory Activities

  • Research on quinazolinyl acetamides for their analgesic and anti-inflammatory activities identified compounds with potent effects, suggesting potential applications in pain management and anti-inflammatory therapies (Alagarsamy et al., 2015).

Anticonvulsant Activity

  • A series of derivatives of a related compound showed promising anticonvulsant activity, indicating potential uses in the treatment of convulsive disorders (El Kayal et al., 2019).

Corrosion Inhibition

  • Quinazoline derivatives were found to exhibit excellent corrosion inhibition for mild steel, suggesting applications in protecting materials against corrosion (Kumar et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-2-11-23-18-9-6-16(12-14(18)3-10-20(23)25)22-19(24)13-26-17-7-4-15(21)5-8-17/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCFAPULROJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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